Cas no 1807080-42-7 (Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate is a fluorinated pyridine derivative with notable reactivity due to its functional groups, including a difluoromethyl substituent, a hydroxyl group, and a nitro group. The presence of these moieties makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds. The difluoromethyl group enhances metabolic stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical applications. The nitro and carboxylate groups offer additional sites for further chemical modifications. This compound’s structural features make it valuable for researchers exploring novel bioactive molecules or materials with tailored properties.
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate structure
1807080-42-7 structure
商品名:Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate
CAS番号:1807080-42-7
MF:C8H6F2N2O5
メガワット:248.140449047089
CID:4889681

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate
    • インチ: 1S/C8H6F2N2O5/c1-17-8(14)6-5(7(9)10)3(13)2-4(11-6)12(15)16/h2,7H,1H3,(H,11,13)
    • InChIKey: HLXONHCMMNHZKX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C=C([N+](=O)[O-])NC=1C(=O)OC)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 449
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 101

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029027073-250mg
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate
1807080-42-7 95%
250mg
$960.40 2022-03-31
Alichem
A029027073-500mg
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate
1807080-42-7 95%
500mg
$1,651.30 2022-03-31
Alichem
A029027073-1g
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate
1807080-42-7 95%
1g
$2,750.25 2022-03-31

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate 関連文献

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylateに関する追加情報

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate (CAS No. 1807080-42-7)

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate, identified by its CAS number 1807080-42-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the difluoromethyl moiety, hydroxyl group, and nitro group in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles of drug candidates. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has become a cornerstone in medicinal chemistry, with numerous successful drugs featuring one or more fluorine substituents. Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate exemplifies the strategic use of fluorine chemistry to optimize drug-like properties.

The nitro group at the 6-position of the pyridine ring adds another layer of complexity to this compound. Nitro groups are well-documented for their role in influencing electronic properties, enabling redox reactions, and serving as probes in biochemical pathways. The combination of a nitro group with a difluoromethyl group in this compound suggests potential applications in designing molecules that can interact with enzymes or receptors in a highly specific manner. Such interactions are crucial for developing drugs with high selectivity and minimal side effects.

The hydroxyl group at the 4-position introduces polarity and hydrogen bonding capabilities to the molecule, which can be exploited to enhance solubility and binding interactions. Hydroxyl-functionalized compounds often exhibit improved bioavailability and pharmacological activity due to their ability to form hydrogen bonds with biological targets. The synergistic effect of these three functional groups—difluoromethyl, hydroxyl, and nitro—makes Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate a promising candidate for further exploration in medicinal chemistry.

In the context of contemporary research, Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate has been investigated for its potential role in addressing various therapeutic challenges. For instance, its structural features align well with the design principles of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The difluoromethyl group is known to improve binding affinity by stabilizing transition states and reducing metabolic vulnerability, while the nitro group can serve as a pharmacophore for selective targeting.

difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate shows promise is in the development of neuroprotective agents. Pyridine derivatives have long been studied for their potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The combination of functional groups in this compound could lead to novel molecules that exhibit improved efficacy and reduced toxicity compared to existing treatments. difluoromethyl moiety provides opportunities for developing innovative synthetic strategies that could be applied to other drug candidates. Such advancements in synthetic chemistry are essential for accelerating drug discovery pipelines and bringing new therapies to patients more quickly. difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate (CAS No. 1807080-42-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique combination of functional groups—difluoromethyl, hydroxyl, and nitro—makes it a valuable scaffold for designing drugs with enhanced metabolic stability, improved binding affinity, and targeted biological activity. As research continues to uncover new therapeutic applications for fluorinated pyridines, compounds like Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate are poised to play a crucial role in addressing some of today's most pressing medical challenges.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd